molecular formula C16H16ClN3O B2772278 3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1024770-50-0

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B2772278
CAS No.: 1024770-50-0
M. Wt: 301.77
InChI Key: AIVWWERDIUPHNT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a heterocyclic compound that features a cinnoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with hydrazine hydrate can form an intermediate hydrazone, which upon further reaction with methoxyamine and subsequent cyclization, yields the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction can produce dihydrocinnoline derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-methoxy-7,8-dihydro-6H-cinnolin-5-imine
  • 3-(4-chlorophenyl)-N-methoxy-7-methyl-6H-cinnolin-5-imine
  • 3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-5H-cinnolin-6-imine

Uniqueness

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVWWERDIUPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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